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Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B10819636

(Rac)-EC5026 is an investigational, orally active small molecule being developed as a non-
opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][2] It is a potent and
highly selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3] Preclinical
studies have demonstrated its efficacy in a variety of pain models, suggesting a promising
therapeutic potential with a favorable safety profile, notably lacking the adverse effects
associated with opioid analgesics.[4]

Mechanism of Action

(Rac)-EC5026 exerts its analgesic and anti-inflammatory effects by targeting a key enzyme in
the arachidonic acid cascade. It is a slow-tight binding, transition-state mimic that inhibits the
soluble epoxide hydrolase (sEH) at picomolar concentrations. The sEH enzyme is responsible
for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETS),
which are epoxides of polyunsaturated fatty acids (EpFAS). These EETs possess potent anti-
inflammatory, analgesic, and vasodilatory properties.

By inhibiting sEH, (Rac)-EC5026 prevents the breakdown of EETSs, thereby increasing their
local concentrations and prolonging their beneficial effects. This mechanism of action is distinct
from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.
Furthermore, the stabilization of EpFAs by sEH inhibition has been shown to shift the cellular
response to endoplasmic reticulum (ER) stress away from inflammation and towards cell
survival and homeostasis.
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Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of (Rac)-
EC5026.

Parameter Species Value Reference

sEH Inhibition Human IC50 < 0.05 nM

- Picomolar binding

Parameter Species Route Value Reference

Oral

Bioavailability

Rat Oral 96%

Dog Oral 59-75%

Time to Peak

Plasma
, Rat Oral 2-3 hours
Concentration
(Tmax)
Dog Oral 2-3 hours
Excretion (168h 96.5% (urine &
Rat Oral
post-dose) feces)
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Study Type Species Key Findings Reference
Superior to pregabalin
Chronic Constriction at 10-20 fold lower
Injury (Neuropathic Rat doses. An effective
Pain) oral dose was 3
mg/kg.
Dose-dependently
relieved docetaxel-
induced painful
Chemotherapy- neuropathy. Chronic
Induced Peripheral Rat administration (1
Neuropathy (CIPN) mg/kg/day in drinking
water) blocked tactile
allodynia and cold
sensitivity.
An oral dose of 3
Morphine Withdrawal Rat mg/kg relieved opioid
withdrawal pain.
Efficacious in treating
Naturally Occurring osteoarthritic pain
Pain Dog. Horse (dogs) and laminitis
(horses).
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Parameter System Result Reference

No significant
inhibition of CYP1A2,
Cytochrome P450 ) CYP2B6, CYP2CS,
o Human In Vitro
(CYP) Inhibition CYP2C9, CYP2C19,
CYP2D6, or CYP3A4

at the limit of solubility.

Inhibited BCRP (IC50
= 1.4 pyM), OATP1B3

Transporter Inhibition Human In Vitro (IC50 =5.8 uM), and
OAT3 (IC50=09.1
pUM).

Likely a substrate of
Transporter Substrate  Human In Vitro P-glycoprotein (P-gp)
and BCRP.

Formation of seven

. ) putative metabolites,
Multi-species

In Vitro Metabolism primarily through
Hepatocytes )
CYP450-mediated
pathways.
NOAEL (No
Study Type Species Observed Adverse Reference

Effect Level)

28-Day Repeat-Dose

Rat 5 mg/kg/day (oral
GLP Toxicity okglday (oral)

Experimental Protocols
In Vivo Efficacy Models

Chronic Constriction Injury (CCIl) Model of Neuropathic Pain

e Species: Male Sprague-Dawley rats.
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 Induction: The sciatic nerve of one hind limb is loosely ligated with chromic gut sutures to
induce a chronic nerve compression injury, leading to neuropathic pain symptoms.

o Treatment: (Rac)-EC5026 is administered orally.

e Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured
using von Frey filaments. The force required to elicit a paw withdrawal response is recorded.
Efficacy is often quantified as the area under the curve (AUC) of the pain response over a
specified time period (e.g., 6 hours) post-dosing.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
e Species: Male Sprague-Dawley rats.

 Induction: The chemotherapeutic agent, such as docetaxel (e.g., 10 mg/kg, intraperitoneally,
once weekly for three weeks), is administered to induce peripheral neuropathy.

e Treatment: (Rac)-EC5026 can be administered acutely via oral gavage or chronically, for
example, in the drinking water (e.g., 1 mg/kg/day).

o Assessment: Nociceptive behaviors are evaluated using tests such as the von Frey assay for
mechanical allodynia and the cold plate test for cold sensitivity.

Morphine Withdrawal Model
e Species: Male Sprague-Dawley rats.

 Induction: Rats are made dependent on morphine through repeated subcutaneous injections
(e.g., 10 mg/kg, twice daily for 10 days).

o Treatment: Following the cessation of morphine administration, (Rac)-EC5026 is given orally
during the withdrawal period (e.g., 18 hours after the last morphine dose).

o Assessment: Painful withdrawal symptoms, including mechanical hyperalgesia, are
measured using the von Frey assay.

In Vitro Assays
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SEH Enzymatic Assay

Objective: To determine the inhibitory potency (IC50) of (Rac)-EC5026 against the sEH
enzyme.

Methodology: A typical assay involves incubating the recombinant sEH enzyme with a
fluorescent substrate. The enzyme hydrolyzes the substrate, leading to an increase in
fluorescence. The ability of (Rac)-EC5026 to inhibit this reaction is measured by a reduction
in the fluorescence signal. The IC50 value, the concentration of the inhibitor required to
reduce enzyme activity by 50%, is then calculated.

Cytochrome P450 (CYP) Inhibition and Transporter Interaction Assays
Objective: To assess the potential for drug-drug interactions.

Methodology: These assays are typically conducted using human liver microsomes or
recombinant human CYP enzymes and specific substrates. The effect of (Rac)-EC5026 on
the metabolism of these substrates is measured. For transporter studies, cell lines
overexpressing specific drug transporters (e.g., P-gp, BCRP) are used to determine if (Rac)-
EC5026 is a substrate or inhibitor of these transporters.
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Mechanism of Action of (Rac)-EC5026.

In Vivo Efficacy Study (e.g., CCI Model) In Vitro sEH Inhibition Assay

Induce Neuropathic Pain Incubate SEH enzyme, fluorescent
(e.g., CClI surgery in rats) substrate, and EC5026

'

Baseline Nociceptive Testing
(von Frey assay)

Measure Fluorescence

Oral Administration
(Vehicle or EC5026)

Calculate % Inhibition & IC50

Post-Dose Nociceptive Testing
(Multiple time points)

Data Analysis
(e.g., AUC of pain response)
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Preclinical Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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